molecular formula C19H19BrN2O2S B2573142 4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide CAS No. 852139-34-5

4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2573142
CAS No.: 852139-34-5
M. Wt: 419.34
InChI Key: BQXYPIKGYWJZEE-UHFFFAOYSA-N
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Description

4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a tetrahydrocarbazole moiety, and a benzene sulfonamide group

Scientific Research Applications

4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 4-bromo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

The exact mode of action of 4-bromo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

The specific biochemical pathways affected by 4-bromo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide It’s known that indole derivatives can interfere with various biological pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of 4-bromo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide Indole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthetic route is a crucial factor in industrial production, allowing for the compound to be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-N-(4-methylphenyl)amine
  • 1,2,3,4-Tetrahydrocarbazole
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is unique due to its combination of a bromine atom, a tetrahydrocarbazole moiety, and a benzene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c20-14-6-8-15(9-7-14)25(23,24)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,21-22H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXYPIKGYWJZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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